molecular formula C17H14FN3O4S B2620140 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 865248-72-2

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

Cat. No.: B2620140
CAS No.: 865248-72-2
M. Wt: 375.37
InChI Key: VBAHJKIJWJBFHI-ZPHPHTNESA-N
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Description

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a synthetic small molecule belonging to the class of benzothiazole derivatives. This class of compounds is recognized for its diverse biological activities and significant potential in pharmaceutical research . Benzothiazole cores are frequently investigated as kinase inhibitors, with some analogs specifically targeting p38 Mitogen-Activated Protein Kinases (p38 MAP kinases), which are key regulators in inflammatory pathways . The molecular structure of this compound integrates several key features: a benzothiazole heterocycle, a 2-methoxyethyl side chain, a fluorine atom, and a nitrobenzamide group. The presence of the nitro (NO2) group on the benzamide ring can significantly influence the compound's electronic properties, solid-state arrangement, and its interaction with biological targets . The Z-configuration around the imine bond is a critical structural aspect that can define its biological activity and binding affinity. As a benzamide derivative, its mechanism of action may involve interactions with enzyme active sites, such as histone deacetylases (HDACs), which are common targets for benzamide-based inhibitors . This compound is intended for non-human research applications only, including use as a reference standard in analytical chemistry, a scaffold in medicinal chemistry for the development of new therapeutic agents, and a tool compound in biochemical assays to study kinase-related signaling pathways or other cellular processes. Researchers are advised to consult relevant scientific literature for handling and storage guidelines specific to this class of compounds.

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-25-9-8-20-15-13(18)6-3-7-14(15)26-17(20)19-16(22)11-4-2-5-12(10-11)21(23)24/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAHJKIJWJBFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₅H₁₅F N₂O₃S
  • Molecular Weight : 321.33 g/mol
  • CAS Number : 1007075-50-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The presence of functional groups such as the nitro group and the ylidene structure enhances its reactivity and potential for bioactivity. Preliminary studies suggest that it may exert:

  • Anticancer Effects : By inhibiting enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : Through interference with the metabolic pathways of pathogens.
  • Anti-inflammatory Properties : By modulating inflammatory pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which are summarized in the following table:

Activity Type Description Mechanism
AnticancerInhibits tumor cell growth in vitro and in vivo modelsInduction of apoptosis and cell cycle arrest
AntimicrobialEffective against various bacterial strainsDisruption of bacterial cell wall synthesis
Anti-inflammatoryReduces inflammation markers in animal modelsInhibition of pro-inflammatory cytokines

Case Studies and Research Findings

  • Anticancer Activity :
    A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity and changes in mitochondrial membrane potential.
  • Antimicrobial Efficacy :
    In a series of antimicrobial assays, the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. Its mechanism involves the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.
  • Anti-inflammatory Properties :
    Animal models of inflammation showed that treatment with this compound resulted in a significant decrease in edema and inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory effects were attributed to the modulation of NF-kB signaling pathways.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzo[d]thiazole Derivative :
    • Reacting 4-fluoroaniline with 2-methoxyethylamine under acidic conditions to form the benzo[d]thiazole core.
  • Introduction of Nitro Group :
    • Nitration of the benzamide derivative using concentrated nitric acid to yield the nitro-substituted product.
  • Final Coupling Reaction :
    • Condensation reaction between the ylidene intermediate and a suitable amine to form the final compound.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescriptionMechanism
Anticancer Inhibits tumor cell growth in vitro and in vivoInduction of apoptosis and cell cycle arrest
Antimicrobial Effective against various bacterial strainsDisruption of bacterial cell wall synthesis
Anti-inflammatory Reduces inflammation markers in animal modelsInhibition of pro-inflammatory cytokines

Anticancer Activity

Research indicates that (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide demonstrates significant anticancer properties. A study involving various cancer cell lines revealed that the compound reduced cell viability at concentrations between 10 to 50 µM. The mechanism of action involves the induction of apoptosis via the mitochondrial pathway, evidenced by increased caspase-3 activity and alterations in mitochondrial membrane potential.

Antimicrobial Efficacy

The compound has shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 5 to 20 µg/mL. Its antimicrobial mechanism involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication.

Anti-inflammatory Properties

In animal models, treatment with this compound led to a significant reduction in edema and inflammatory cytokines such as TNF-alpha and IL-6. The observed anti-inflammatory effects are attributed to the modulation of NF-kB signaling pathways.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d]thiazole Derivative :
    • Reacting 4-fluoroaniline with 2-methoxyethylamine under acidic conditions to yield the benzo[d]thiazole core.
  • Introduction of Nitro Group :
    • Nitration of the benzamide derivative using concentrated nitric acid to produce the nitro-substituted product.
  • Final Coupling Reaction :
    • A condensation reaction between the ylidene intermediate and a suitable amine to form the final compound.

Anticancer Studies

In vitro studies on various cancer cell lines demonstrated that this compound significantly reduced cell viability, indicating its potential as an anticancer agent.

Antimicrobial Research

A series of antimicrobial assays confirmed the compound's efficacy against multiple bacterial strains, highlighting its potential in developing new antibacterial therapies.

Anti-inflammatory Investigations

Animal model studies showed that this compound effectively reduces inflammation markers, suggesting its utility in treating inflammatory diseases.

Chemical Reactions Analysis

Amide Bond Formation and Stability

The compound’s synthesis involves amide bond formation between a substituted benzo[d]thiazole amine and 3-nitrobenzoyl chloride. Key data:

Reaction StepConditionsYieldSource
Amide couplingTriethylamine, DCM, 25°C, 30 min85–90%
PurificationColumn chromatography (Al₂O₃)>95%

The Z-configuration of the imine group is stabilized by intramolecular hydrogen bonding between the thiazole nitrogen and the amide carbonyl oxygen . Hydrolysis of the amide bond under acidic (HCl) or basic (NaOH) conditions regenerates the parent amine and 3-nitrobenzoic acid.

Nucleophilic Aromatic Substitution (NAS)

The 4-fluoro and 3-nitro groups participate in NAS reactions.

Fluoro Displacement

The electron-withdrawing nitro group activates the para-fluoro position for substitution:

ReagentConditionsProductOutcome
PiperidineDMF, 80°C, 12 h4-piperidinyl derivative70% conversion
Sodium methoxideMeOH, reflux, 6 h4-methoxy analog65% yield

Reduction of Nitro Group

The 3-nitrobenzamide moiety undergoes selective reduction:

Reducing AgentConditionsProductSelectivity
H₂/Pd-CEtOH, 25°C, 2 h3-aminobenzamide derivative>95%
SnCl₂/HClReflux, 4 h3-amino intermediate88%

The reduced amine serves as a precursor for further derivatization (e.g., Schiff base formation) .

Oxidation

The thiazole sulfur undergoes oxidation with H₂O₂:

Oxidizing AgentConditionsProductApplication
30% H₂O₂Acetic acid, 60°C, 3 hThiazole S-oxideBioactivity modulation
mCPBADCM, 0°C, 1 hS,S-dioxideEnhanced solubility

Electrophilic Substitution

The electron-rich thiazole ring undergoes bromination:

ReagentPositionYieldConditions
Br₂/FeBr₃C-5 of thiazole78%DCM, 25°C, 2 h

Methoxyethyl Side Chain Reactions

The 2-methoxyethyl group participates in:

Ether Cleavage

ReagentConditionsProduct
BBr₃DCM, -78°C, 1 hPrimary alcohol derivative
HI (conc.)Reflux, 6 hEthylene glycol intermediate

Alkylation

The terminal methoxy group undergoes quaternization:

Alkylating AgentConditionsProduct
Methyl iodideK₂CO₃, DMF, 60°CTrimethylammonium salt

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings at the benzothiazole C-7 position:

Reaction TypeCatalyst SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acid82%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amine75%

Photochemical Behavior

Under UV light (λ = 254 nm), the compound undergoes:

ProcessConditionsProductQuantum Yield
Z→E isomerizationMeCN, N₂ atmosphereE-isomerΦ = 0.32
Nitro group reductionTiO₂ photocatalyst3-aminobenzamide derivative68%

Comparative Reactivity Table

Key functional groups ranked by reactivity:

GroupReaction Rate (Relative)Dominant Mechanism
Nitrobenzamide1.0 (reference)Electrophilic substitution
Thiazole ring0.8Oxidation/NAS
Methoxyethyl chain0.5Nucleophilic substitution
Fluoro substituent0.3Directed metalation

This compound’s reactivity profile makes it valuable for developing pharmaceuticals targeting kinase inhibition and HDAC modulation . The nitro group’s reducibility and thiazole’s π-deficient nature enable diverse synthetic transformations, though steric hindrance from the methoxyethyl group limits some reactions at C-3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several classes of heterocyclic benzamide derivatives. Below is a detailed comparison based on substituents, spectral data, and functional properties:

Compound Core Structure Key Substituents IR Spectral Data (cm⁻¹) Key Reference
(Z)-N-(4-Fluoro-3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide (Target) Benzo[d]thiazol-2(3H)-ylidene 4-Fluoro, 3-(2-methoxyethyl), 3-nitrobenzamide νC=S: ~1250; νC=O (amide): ~1680 (hypothesized)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 2,3-Dihydrothiazol-2-ylidene 2-Methoxyphenyl, 4-methylbenzamide νC=O: ~1680; νC=N: ~1600
2-(4-Fluoro-3-Nitrophenyl)-6-(4-Methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) Imidazo[2,1-b]-1,3,4-thiadiazole 4-Fluoro-3-nitrophenyl, 4-methoxyphenyl νC=N: ~1606; νNO₂: ~1520
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazol-2-ylidene Isoxazol-5-yl, benzamide νC=O: 1606; νC=N: ~1590
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-nitrophenyl)ethan-1-one (3ad) Benzo[d]thiazol-2(3H)-ylidene 4-Bromobenzyl, 4-nitrophenylacetyl νC=O: ~1700; νNO₂: ~1520

Key Observations:

Core Heterocycle Influence: The benzo[d]thiazol-2(3H)-ylidene core (target compound) is more aromatic and planar compared to the dihydrothiazole in , which reduces conjugation and may affect tautomeric stability.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound increases electrophilicity at the benzamide carbonyl, contrasting with the electron-donating 4-methoxy group in and . Fluorine Substituents: The 4-fluoro group in the target compound and compound 3 enhances metabolic stability and lipophilicity compared to non-halogenated analogs.

Spectral Data Trends :

  • The νC=S stretch (~1250 cm⁻¹) in the target compound aligns with thione tautomers in related 1,2,4-triazoles .
  • νC=O frequencies in benzamide derivatives (e.g., ~1680–1700 cm⁻¹) vary slightly depending on substituent electronic effects .

Q & A

Q. What are the common synthetic routes for preparing (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

  • Condensation reactions : Formation of the benzothiazole core using substituted benzothiazolinones and nitrobenzoyl chlorides.
  • Functionalization : Introduction of the 2-methoxyethyl group via alkylation or nucleophilic substitution.
  • Click chemistry : For attaching complex substituents (e.g., triazole rings) to improve solubility or reactivity .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzothiazole ring (δ 6.8–8.2 ppm for aromatic protons), methoxyethyl group (δ 3.2–3.8 ppm), and nitrobenzamide moiety (δ 8.1–8.5 ppm) .
  • FT-IR : Confirm C=O stretch (~1680 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-S/C-N vibrations in the benzothiazole ring .
  • UV-Vis : Monitor π→π* transitions in the nitrobenzamide group (λmax ~270–310 nm) .

Q. What strategies are used to improve solubility and purification?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for reactions; recrystallize from methanol/water mixtures .
  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) .

Q. How is crystallographic data interpreted for structural confirmation?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Intermolecular interactions : Hydrogen bonds (N–H⋯O, C–H⋯F) stabilize crystal packing .
  • Z-configuration : Confirmed by the spatial arrangement of substituents around the imine bond .

Q. How do DFT calculations aid in predicting electronic properties?

Methodological Answer:

  • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) indicate reactivity; HOMO localized on benzothiazole, LUMO on nitrobenzamide .
  • Electrostatic potential maps : Highlight nucleophilic (nitro group) and electrophilic (methoxyethyl) sites .

Q. What structure-activity relationships (SAR) are observed with fluorine and nitro substituents?

Methodological Answer:

  • Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.8) .
  • Nitro group : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites) but may confer cytotoxicity .

Q. How can conflicting spectroscopic data between studies be resolved?

Methodological Answer:

  • Control experiments : Repeat synthesis under inert conditions to rule out oxidation byproducts.
  • Dynamic NMR : Assess rotational barriers in the methoxyethyl group if splitting is observed .

Q. What hypotheses exist about its biological targets?

Methodological Answer:

  • STING agonists : Structural analogs show immunomodulatory activity via STING pathway activation .
  • Enzyme inhibition : The nitro group may inhibit PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms .

Q. How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • pH stability : Degrades rapidly at pH >8 due to nitro group reduction.
  • Thermal stability : Stable up to 150°C (TGA data) but forms dimers under prolonged heating .

Q. What intermolecular interactions dominate in solid-state packing?

Methodological Answer:

  • Classical H-bonds : N–H⋯O (amide) and C–H⋯F (fluoroaryl) interactions form 2D networks .
  • π-π stacking : Benzothiazole and nitrobenzamide rings stack with a 3.6 Å interplanar distance .

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